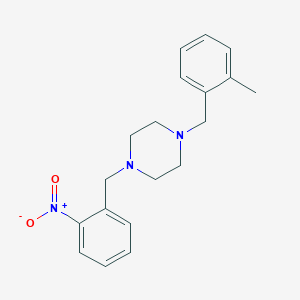

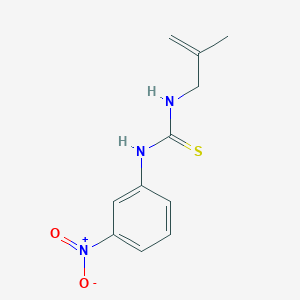

![molecular formula C16H12BrNO3 B5800761 ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)

ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate, also known as EBFCA, is a type of cyanoacrylate adhesive that is widely used in scientific research. This compound is a derivative of cyanoacrylic acid and is commonly used as a substrate for fluorescent imaging and labeling of biological molecules. EBFCA is a versatile compound that has a variety of applications in the field of biochemistry and molecular biology.

Mécanisme D'action

The mechanism of action of ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate is based on its ability to react with biomolecules containing nucleophilic functional groups such as amino and thiol groups. The reaction between ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate and these functional groups results in the formation of a covalent bond, which allows for the labeling and visualization of the biomolecule of interest. The reaction between ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate and biomolecules is typically rapid and irreversible, allowing for the stable labeling of the biomolecule.

Biochemical and Physiological Effects:

ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate is a relatively non-toxic compound and does not have any significant biochemical or physiological effects on living cells and tissues. However, it is important to note that the labeling of biomolecules with ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate can potentially affect their function and activity. Therefore, careful consideration should be given to the experimental design when using ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate for labeling and imaging of biological molecules.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate for labeling and imaging of biological molecules is its high specificity and selectivity. ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate can be used to label specific biomolecules with high precision, allowing for their visualization and tracking in living cells and tissues. Additionally, ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate is a relatively stable compound and can be used for long-term imaging experiments.

One of the main limitations of using ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate is its potential to affect the function and activity of the labeled biomolecule. The covalent bond formed between ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate and the biomolecule can potentially interfere with its function and activity, leading to false results and conclusions. Therefore, careful consideration should be given to the experimental design and controls when using ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate for labeling and imaging of biological molecules.

Orientations Futures

There are several future directions for the use of ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate in scientific research. One potential application is the development of new fluorescent probes and sensors for the detection of specific biomolecules. ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate can be used as a starting material for the synthesis of these probes and sensors, allowing for their precise and selective detection in living cells and tissues.

Another potential application is the use of ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate for the development of new imaging techniques and technologies. ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate can be used as a substrate for the development of new imaging modalities, such as super-resolution microscopy and single-molecule imaging. These techniques can provide high-resolution images of biological molecules and processes, allowing for a deeper understanding of their function and activity.

In conclusion, ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate is a versatile compound that has a variety of applications in scientific research. Its high specificity and selectivity make it a valuable tool for the labeling and imaging of biological molecules. However, careful consideration should be given to the potential effects of ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate on the function and activity of the labeled biomolecule. Future research in this area has the potential to lead to the development of new imaging techniques and technologies for the study of biological processes.

Méthodes De Synthèse

The synthesis of ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-bromobenzaldehyde and furfural in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate. The reaction is typically carried out under reflux conditions and requires careful control of the reaction parameters to ensure high yields of the product.

Applications De Recherche Scientifique

Ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate is widely used in scientific research as a substrate for fluorescent labeling of biological molecules. This compound can be used to label proteins, nucleic acids, and other biomolecules, allowing for their visualization and tracking in living cells and tissues. ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate is also used in the synthesis of fluorescent probes and sensors for the detection of specific biomolecules.

Propriétés

IUPAC Name |

ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-2-20-16(19)12(10-18)9-14-6-7-15(21-14)11-4-3-5-13(17)8-11/h3-9H,2H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCQLQNEHJKTQU-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)

![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)

![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)